Spacer Arm Length: 10.9 Å – A Critical Mid-Range Distance Constraint
1,4-Bis-maleimidobutane (BMB) provides a spacer arm length of 10.9 Å , which is significantly longer than the 8.0 Å arm of the shortest alkane bismaleimide, BMOE, and distinctly shorter than the 13.0 Å arm of the long BMH . This discrete 2.9 Å difference from BMOE and 2.1 Å difference from BMH defines the exact maximum distance between two sulfhydryl groups that can be covalently bridged. This property is fundamental for applications requiring a fixed, non-flexible distance constraint, such as mapping protein tertiary/quaternary structure, probing binding interfaces, or trapping specific conformational states .
| Evidence Dimension | Spacer Arm Length (Å) |
|---|---|
| Target Compound Data | 10.9 Å |
| Comparator Or Baseline | BMOE: 8.0 Å; BMH: 13.0 Å |
| Quantified Difference | BMB is 2.9 Å longer than BMOE and 2.1 Å shorter than BMH |
| Conditions | Manufacturer-provided and computationally predicted (SciFinder) distance between maleimide C=C bonds |
Why This Matters
For a scientist mapping protein interfaces or engineering a bioconjugate, the 10.9 Å distance is a specific, non-negotiable geometric parameter that cannot be approximated by BMOE or BMH without altering the experimental result.
- [1] Green, N.S., Reisler, E. and Houk, K.N. (2001). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Sci 10: 1293-304. View Source
